Bendamustine Isopropyl Ester

Vue d'ensemble

Description

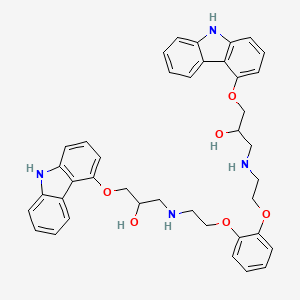

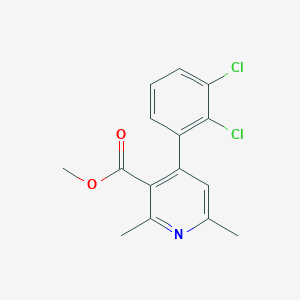

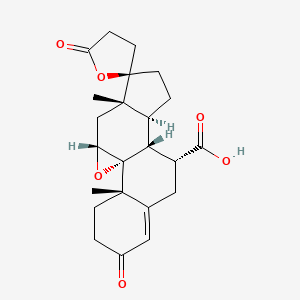

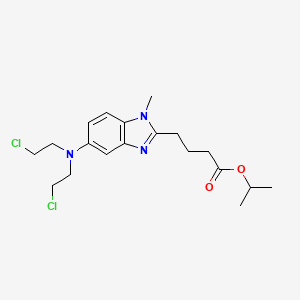

Bendamustine Isopropyl Ester is a derivative of Bendamustine, an alkylating agent . The IUPAC name for this compound is Isopropyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate . It has a molecular formula of C19H27Cl2N3O2 and a molecular weight of 400.3 g/mol .

Molecular Structure Analysis

Bendamustine Isopropyl Ester contains a total of 54 bonds, including 27 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 1 double bond, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 aromatic tertiary amine, and 1 Imidazole .Chemical Reactions Analysis

Bendamustine esters have been found to be considerably more potent cytotoxic agents than the parent compound against a broad panel of human cancer cell types, including hematologic and solid malignancies . The exact chemical reactions involved are not detailed in the search results.Physical And Chemical Properties Analysis

Bendamustine Isopropyl Ester is a solid compound . It is soluble in methanol and DMSO . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Oncology

Bendamustine Isopropyl Ester has been studied for its potential applications in the treatment of various types of cancer .

Summary of Application

Bendamustine esters, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound, Bendamustine, against a broad panel of human cancer cell types . These include hematologic malignancies (such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma) and solid malignancies (such as malignant melanoma, colorectal carcinoma, and lung cancer) that are resistant to Bendamustine .

Methods of Application

The cytotoxic and cytocidal effects of Bendamustine Isopropyl Ester were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .

Results or Outcomes

Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 . They also showed a high enrichment in tumor cells and inhibition of OCT1- and OCT3-mediated transport processes .

Analytical Chemistry

Bendamustine Isopropyl Ester is also used in analytical chemistry, particularly in the development of methods for the quantification of impurities and the assay determination of Bendamustine Hydrochloride .

Summary of Application

A stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine Hydrochloride .

Methods of Application

A chromatographic separation of Bendamustine and its impurities was achieved using gradient elution with mobile phase A consisting of a mixture of water and trifluoroacetic acid and mobile phase B consisting of acetonitrile .

Results or Outcomes

The developed method was validated for parameters such as precision, accuracy, linearity, limit of detection, limit of quantification, ruggedness, and robustness .

Sarcoma and Carcinoma Treatment

Bendamustine Isopropyl Ester has been found to be a potent cytotoxic agent against human sarcoma and carcinoma cells .

Summary of Application

The esters of Bendamustine, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound against human sarcoma and carcinoma cells .

Methods of Application

The cytotoxic and cytocidal effects were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .

Results or Outcomes

Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 .

Analytical Research

Bendamustine Isopropyl Ester is used for testing, R&D, and analytical research purposes .

Summary of Application

The materials are used purely for Testing, R&D and analytical Research Purposes .

Methods of Application

The specific methods of application for this use case are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Hematopoietic Malignancies Treatment

Bendamustine Isopropyl Ester has been found to be a potent cytotoxic agent against human hematopoietic malignancies .

Summary of Application

The esters of Bendamustine, including the Isopropyl Ester, have been found to be more potent cytotoxic agents than the parent compound against human hematopoietic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia and multiple myeloma .

Methods of Application

The cytotoxic and cytocidal effects were determined using the crystal violet assay for adherently growing cells and the MTT-assay for loosely adherent cells and cells growing in suspension .

Results or Outcomes

Bendamustine esters were found to be up to approximately 100 times more effective than Bendamustine, resulting in a higher fraction of early apoptotic cancer cells and increased expression of p53 .

Regulatory Compliance and Testing

Bendamustine Isopropyl Ester is used for regulatory compliance and testing .

Summary of Application

The materials are used purely for Testing, R&D and analytical Research Purposes and the Material is not from livestock or avian species and has not been exposed to livestock or avian disease agents .

Methods of Application

The specific methods of application for this use case are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Safety And Hazards

Propriétés

IUPAC Name |

propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYAAMUDJPIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bendamustine Impurity C | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.